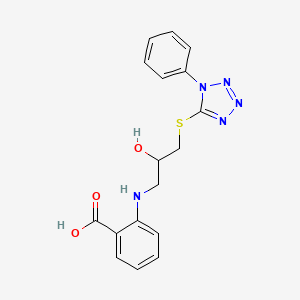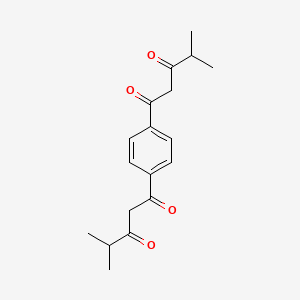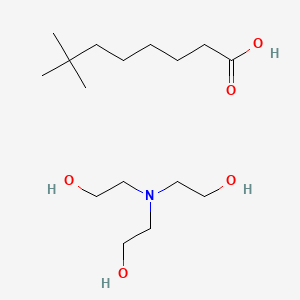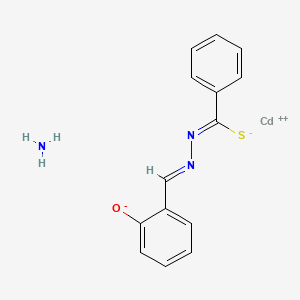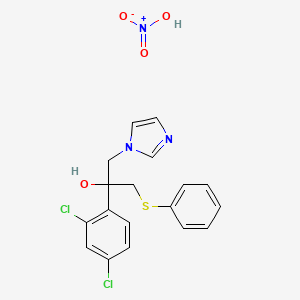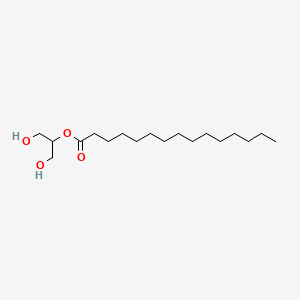
Glyceryl 2-pentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl 2-pentadecanoate: is a chemical compound that belongs to the class of monoglyceryl monoesters. It is an ester formed from glycerol and pentadecanoic acid. This compound is commonly used in various cosmetic and industrial applications due to its surfactant and emulsifying properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glyceryl 2-pentadecanoate can be synthesized through the esterification of glycerol with pentadecanoic acid. The reaction typically involves heating glycerol and pentadecanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves continuous stirring and heating of the reactants in large reactors. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Glyceryl 2-pentadecanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into glycerol and pentadecanoic acid.
Oxidation: It can undergo oxidation reactions, especially at the glycerol moiety, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Glycerol and pentadecanoic acid.
Oxidation: Aldehydes or carboxylic acids.
Substitution: New esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Glyceryl 2-pentadecanoate has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in studies related to lipid metabolism and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and emulsifying properties.
Industry: Widely used in cosmetics and personal care products for its ability to stabilize emulsions and improve product texture
Wirkmechanismus
The mechanism of action of glyceryl 2-pentadecanoate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix and form stable emulsions. This property is crucial in its applications in cosmetics and pharmaceuticals. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .
Vergleich Mit ähnlichen Verbindungen
- Glyceryl stearate
- Glyceryl oleate
- Glyceryl laurate
Comparison: Glyceryl 2-pentadecanoate is unique due to its specific fatty acid chain length (pentadecanoic acid). This gives it distinct properties compared to other glyceryl esters. For example, glyceryl stearate, which has a longer fatty acid chain, may have different melting points and emulsifying capabilities. Glyceryl oleate, with an unsaturated fatty acid, may exhibit different reactivity and stability. Glyceryl laurate, with a shorter fatty acid chain, may have different solubility and surfactant properties .
Eigenschaften
CAS-Nummer |
98863-01-5 |
|---|---|
Molekularformel |
C18H36O4 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
1,3-dihydroxypropan-2-yl pentadecanoate |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-17(15-19)16-20/h17,19-20H,2-16H2,1H3 |
InChI-Schlüssel |
SJUYTIGRIZBTCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)OC(CO)CO |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



